molecular formula C24H21N3O3S B3406346 2-((3-allyl-4-oxo-3,4-dihydrobenzo[g]quinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 304684-29-5

2-((3-allyl-4-oxo-3,4-dihydrobenzo[g]quinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B3406346
CAS No.: 304684-29-5
M. Wt: 431.5 g/mol
InChI Key: HXKHBUSICRZBID-UHFFFAOYSA-N
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Description

2-((3-Allyl-4-oxo-3,4-dihydrobenzo[g]quinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide (hereafter referred to as Compound 5d) is a quinazolinone derivative synthesized via nucleophilic substitution. Its structure features a benzo[g]quinazolinone core substituted with an allyl group at position 3 and a thio-linked acetamide moiety bearing a 4-methoxyphenyl group. The compound was prepared by reacting 3-allyl-1,2-dihydro-2-thioxo-4(3H)-quinazolinone with α-chloroacetanilide derivatives in DMF containing K₂CO₃, yielding 60% with a melting point of 152–154°C . Key spectral characteristics include IR bands at 3272 cm⁻¹ (NH), 1692 cm⁻¹ (C=O), and 2940 cm⁻¹ (aliphatic C-H), confirming its functional groups . Elemental analysis aligns with the molecular formula C₂₀H₁₉N₃O₃S (381.45 g/mol), supporting its structural integrity .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(4-oxo-3-prop-2-enylbenzo[g]quinazolin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S/c1-3-12-27-23(29)20-13-16-6-4-5-7-17(16)14-21(20)26-24(27)31-15-22(28)25-18-8-10-19(30-2)11-9-18/h3-11,13-14H,1,12,15H2,2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKHBUSICRZBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC4=CC=CC=C4C=C3C(=O)N2CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901115647
Record name 2-[[3,4-Dihydro-4-oxo-3-(2-propen-1-yl)benzo[g]quinazolin-2-yl]thio]-N-(4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901115647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304684-29-5
Record name 2-[[3,4-Dihydro-4-oxo-3-(2-propen-1-yl)benzo[g]quinazolin-2-yl]thio]-N-(4-methoxyphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=304684-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[3,4-Dihydro-4-oxo-3-(2-propen-1-yl)benzo[g]quinazolin-2-yl]thio]-N-(4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901115647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-((3-allyl-4-oxo-3,4-dihydrobenzo[g]quinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a member of the quinazolinone derivatives, which are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that integrates a quinazolinone moiety with a thioether linkage. Its molecular configuration suggests both polar and non-polar characteristics due to the presence of methoxy and allyl groups. This structural diversity may influence its solubility and interaction with biological targets.

Antioxidant Activity

Research indicates that quinazolinone derivatives exhibit significant antioxidant properties. The ability of this compound to scavenge reactive oxygen species (ROS) is crucial in mitigating oxidative stress-related diseases. The compound's antioxidant activity is attributed to its capacity to donate hydrogen atoms to reactive radicals, thereby neutralizing them and preventing cellular damage .

Anticancer Properties

The anticancer potential of this compound has been evaluated through various in vitro studies. Notably, it has shown promising anti-proliferative effects against multiple cancer cell lines. The mechanism involves the inhibition of key signaling pathways associated with tumor growth. For instance, quinazoline derivatives have been reported to target tyrosine kinases, which play a pivotal role in cell proliferation and survival .

A recent study highlighted the compound's ability to induce apoptosis in cancer cells, a critical process for controlling tumor growth. The presence of specific substituents in the quinazolinone structure has been linked to enhanced cytotoxicity against cancer cells .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may act as an inhibitor for various enzymes involved in metabolic processes. This inhibition can disrupt cancer cell metabolism, further contributing to its anticancer effects .

Case Studies

  • Antioxidant Evaluation : In vitro assays demonstrated that the compound significantly reduced oxidative stress markers in treated cells compared to controls. It outperformed traditional antioxidants such as ascorbic acid and Trolox in specific assays .
  • Cytotoxicity Testing : The compound exhibited high cytotoxicity against lung adenocarcinoma (A549) and prostate carcinoma (LNCaP) cell lines while maintaining compatibility with normal fibroblast cells. This selectivity suggests its potential for therapeutic applications with reduced side effects .
  • Kinase Inhibition Profiles : Differential Scanning Fluorimetry (DSF) assays indicated that the compound binds effectively to several kinases implicated in oncogenesis, showing significant temperature shifts that correlate with inhibitory activity .

Scientific Research Applications

Anticancer Activity

Quinazolinone derivatives are noted for their anticancer properties. Research indicates that modifications in the quinazolinone structure can significantly affect biological activity, suggesting a structure–activity relationship critical for optimizing therapeutic efficacy. Compounds similar to 2-((3-allyl-4-oxo-3,4-dihydrobenzo[g]quinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide have demonstrated antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells .

Anticonvulsant Properties

Studies have shown that quinazolinone derivatives can act as positive allosteric modulators of the GABA_A receptor, which is crucial for anticonvulsant activity. In vivo evaluations have demonstrated that compounds within this class exhibit significant anticonvulsant effects in seizure models . The interaction with the GABA_A receptor highlights the potential therapeutic use of this compound in treating epilepsy.

Antioxidant Activity

The antioxidant potential of quinazolinone derivatives has been explored extensively. Compounds derived from this scaffold have shown promising results in scavenging free radicals, thus potentially mitigating oxidative stress-related diseases . The incorporation of phenolic structures in related compounds has been linked to enhanced antioxidant activity.

Enzyme Inhibition

The compound may also exhibit enzyme inhibition properties, particularly against carbonic anhydrase II, which is relevant in various physiological processes and disease states . This suggests potential applications in the treatment of conditions where modulation of enzyme activity is beneficial.

Case Studies

Several studies have documented the synthesis and evaluation of related quinazolinone compounds:

  • Anticancer Studies : A series of benzo[g]quinazoline derivatives were synthesized and tested for their cytotoxicity against multiple carcinoma cell lines. The results indicated significant antiproliferative effects, with some compounds showing IC50 values comparable to established chemotherapeutic agents .
  • Anticonvulsant Evaluation : Research involving the synthesis of dual-modulator compounds targeting the GABA_A receptor demonstrated that structural modifications can enhance anticonvulsant potency, indicating a promising direction for future drug development .

Summary Table of Applications

ApplicationDescriptionReferences
Anticancer ActivitySignificant antiproliferative effects against MCF-7 and HepG2 cells
Anticonvulsant PropertiesPositive allosteric modulation of GABA_A receptor
Antioxidant ActivityEffective scavenging of free radicals
Enzyme InhibitionPotential inhibition of carbonic anhydrase II

Comparison with Similar Compounds

Table 1: Substituent-Driven Comparisons

Compound Name / ID Core Structure Substituents Yield (%) Melting Point (°C) Key Spectral Features
Compound 5d Benzo[g]quinazolinone 3-allyl, N-(4-methoxyphenyl) 60 152–154 IR: 1692 (C=O), 3272 (NH); ¹H-NMR: δ 3.77 (OCH₃)
Compound 5 () Quinazolinone 3-phenyl, thiazolidinone ring 60–70 180–185 IR: 1692 (C=O), 1340 (C=S); ¹H-NMR: δ 7.20–7.92 (ArH)
N-(5-Methylisoxazol-3-yl)-2-[(4-oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl)thio]acetamide () Benzo[g]quinazolinone 3-(4-sulfamoylphenyl), N-isoxazolyl 68 292.4 IR: 1340, 1161 (SO₂); ¹H-NMR: δ 8.81 (SO₂NH₂)
2-((3-(4-Chlorophenyl)-4-oxoquinazolin-2-yl)thio)-N-(2,6-dibromo-4-methylphenyl)acetamide () Quinazolinone 3-(4-chlorophenyl), N-(dibromo-methylphenyl) 61 Not reported IR: Not provided; Molecular weight: 618.88 g/mol

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in Compound 5d (electron-donating) lowers melting points (152–154°C) compared to sulfamoylphenyl derivatives (e.g., 292.4°C in ), where strong electron-withdrawing SO₂ groups enhance intermolecular interactions.

Key Observations :

  • Solvent Efficiency: DMF in Compound 5d’s synthesis facilitates higher yields (60%) compared to ethanol-based routes (65% in ), likely due to better solubility of intermediates.
  • Multi-Step vs. One-Pot : Diazonium coupling ( ) achieves >90% yields but requires stringent temperature control (0–5°C), contrasting with the straightforward substitution in Compound 5d .

Q & A

Q. What are the critical steps and reagents for synthesizing the quinazolinone core of this compound?

The synthesis involves cyclocondensation of anthranilic acid derivatives with allyl isocyanate to form the benzo[g]quinazolinone scaffold. Key reagents include thiourea for thiolation and chloroacetyl chloride for acetamide coupling. Controlled temperatures (60–80°C) and inert atmospheres prevent oxidative degradation of the thioether intermediate .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

  • 1H/13C NMR : Assigns proton environments (e.g., allyl protons at δ 5.2–5.8 ppm, methoxy singlet at δ 3.8 ppm) and carbon骨架.
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1680 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups.
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ via ESI-MS) .

Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?

Use broth microdilution (MIC determination against Gram+/Gram– bacteria) and MTT assays (cytotoxicity on cancer cell lines like MCF-7). Include positive controls (e.g., doxorubicin) and validate solubility in DMSO/PBS mixtures .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance thioacetamide yield?

  • Solvent Selection : Ethanol or DMF improves thioglycolic acid coupling efficiency.
  • Catalyst Screening : Triethylamine (10 mol%) accelerates nucleophilic substitution.
  • Kinetic Monitoring : TLC (hexane:ethyl acetate, 3:7) tracks intermediate formation. Yield improvements (70% → 90%) are achievable via reflux duration optimization (8–12 hrs) .

Q. What computational strategies predict the compound’s binding affinity for kinase targets?

  • Molecular Docking (AutoDock Vina) : Models interactions with EGFR (PDB: 1M17), focusing on hydrogen bonding with quinazolinone C=O and hydrophobic contacts with the allyl group.
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How can contradictory cytotoxicity data across studies be resolved?

  • Standardization : Use identical cell lines (e.g., HepG2) and passage numbers.
  • Dose-Response Curves : Generate IC50 values with 8-point dilution series.
  • Metabolic Interference Checks : Rule out thioether redox activity via glutathione depletion assays .

Q. What crystallographic methods improve X-ray diffraction quality?

  • Crystallization : Slow evaporation from DCM/methanol (1:2) at 4°C.
  • Cryoprotection : Soak crystals in 25% glycerol before flash-freecing.
  • Data Collection : High-resolution synchrotron radiation (λ = 0.98 Å) resolves disorder in the methoxyphenyl moiety .

Methodological Challenges & Solutions

Q. Why does the allyl group exhibit variable reactivity in cross-coupling reactions?

The allyl moiety’s electron-rich nature promotes unwanted polymerization under acidic conditions. Mitigate via:

  • Radical Inhibitors : Add BHT (0.1 wt%) during Heck couplings.
  • Low-Temperature Pd Catalysis : Use Pd(PPh3)4 at 50°C to suppress side reactions .

Q. How does the 4-methoxyphenyl group influence pharmacokinetics?

  • LogP Analysis : The methoxy group increases lipophilicity (predicted LogP = 3.2), enhancing blood-brain barrier penetration.
  • Metabolic Stability : Microsomal assays (human liver S9 fraction) show CYP450-mediated demethylation as the primary clearance pathway .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((3-allyl-4-oxo-3,4-dihydrobenzo[g]quinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-((3-allyl-4-oxo-3,4-dihydrobenzo[g]quinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide

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